2-(Benzyloxy)-5-(2-furyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. Its chemical formula is , and it features a benzaldehyde moiety substituted with a benzyloxy group and a furan ring. The structure consists of a benzene ring with a formyl group (-CHO) and an ether linkage (-O-) connecting another benzene ring to a furan moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
Research indicates that compounds similar to 2-(Benzyloxy)-5-(2-furyl)benzaldehyde exhibit various biological activities, including:
The synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde typically involves several steps:
The applications of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde span several fields:
Interaction studies of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde are crucial for understanding its biological mechanisms. These studies often involve:
Several compounds share structural similarities with 2-(Benzyloxy)-5-(2-furyl)benzaldehyde. Here are some notable examples:
Uniqueness of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde:
What sets 2-(Benzyloxy)-5-(2-furyl)benzaldehyde apart is its combination of both furan and benzyloxy functionalities, which may enhance its reactivity and biological activity compared to other similar compounds. This unique structure allows for diverse synthetic pathways and potential applications in medicinal chemistry not fully explored by other derivatives.
The synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde begins with the strategic selection and optimization of hydroxybenzaldehyde substrates as precursors for subsequent benzylation reactions . Hydroxybenzaldehyde derivatives serve as fundamental starting materials, with their reactivity profiles significantly influenced by the position and electronic nature of the hydroxyl group relative to the aldehyde functionality [2].
Research has demonstrated that 2-hydroxy-5-methoxybenzaldehyde represents an optimal substrate choice due to its balanced reactivity and accessibility [2]. The synthesis of 2-alkoxy-5-methoxybenzaldehydes proceeds in good to excellent yields through direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate [2]. This methodology provides yields ranging from 78% to 94% depending on the specific alkyl halide employed [2].
The electronic properties of hydroxybenzaldehyde substrates play a crucial role in determining reaction outcomes [3]. Substrates bearing electron-donating groups exhibit enhanced nucleophilicity at the hydroxyl position, facilitating more efficient benzylation reactions [3]. Conversely, electron-withdrawing substituents can diminish reactivity but may improve selectivity in certain cases [3].
| Substrate | Electron Properties | Relative Reactivity | Typical Yield (%) |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | Neutral | High | 85-92 |
| 4-Hydroxybenzaldehyde | Neutral | Moderate | 76-88 |
| 2-Hydroxy-5-methoxybenzaldehyde | Electron-rich | Very High | 88-94 |
| 2-Hydroxy-5-nitrobenzaldehyde | Electron-poor | Low | 45-62 |
Temperature optimization studies have revealed that reaction temperatures between 60°C and 80°C provide optimal conversion rates while minimizing side product formation [2]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of the aldehyde functionality [2].
Solvent selection profoundly impacts the efficiency of O-benzylation reactions for hydroxybenzaldehyde substrates [4]. Aprotic polar solvents such as acetone, dimethylformamide, and acetonitrile have emerged as preferred choices due to their ability to solubilize both organic substrates and inorganic bases [4] [5].
Acetone demonstrates superior performance as a reaction medium for benzylation reactions involving hydroxybenzaldehydes [2]. The synthesis of 2-alkoxy-5-methoxybenzaldehydes in refluxing acetone with excess alkyl halides achieves excellent yields, with reaction times monitored by gas chromatography to ensure complete conversion [2]. The polar nature of acetone facilitates dissolution of potassium carbonate while maintaining compatibility with organic substrates [2].
Base selection represents a critical parameter in optimizing benzylation reactions [4]. Cesium carbonate has gained recognition as a superior base for sensitive reactions requiring well-balanced base strength [4]. Unlike stronger bases such as sodium tert-butoxide, cesium carbonate provides sufficient basicity for deprotonation while exhibiting higher functional group tolerance [4]. The unique properties of the cesium cation, including its large ionic radius and low charge density, contribute to enhanced reactivity in aprotic solvents [4].
Comparative studies of base effectiveness demonstrate the following order of reactivity: cesium carbonate > potassium carbonate > sodium carbonate [4]. Cesium carbonate shows superior solubility in aprotic solvents compared to potassium carbonate, leading to higher accessibility and enhanced reactivity [4]. The higher cost of cesium carbonate is offset by advantages including higher yields, shorter reaction times, smaller reagent quantities, milder reaction conditions, and simplified work-up procedures [4].
| Base | Solubility (DMF) | Reaction Time (h) | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Cesium Carbonate | High | 4-8 | 88-95 | Excellent |
| Potassium Carbonate | Moderate | 8-16 | 75-85 | Good |
| Sodium Carbonate | Low | 16-24 | 65-78 | Moderate |
| Sodium tert-Butoxide | High | 2-4 | 85-92 | Poor |
The combination of cesium carbonate in acetonitrile or dimethylformamide provides optimal conditions for benzylation reactions [4]. These conditions enable coupling of substrates bearing sensitive functional groups such as methyl esters, ethyl esters, and enolizable ketones [4]. The mild basicity of cesium carbonate prevents side reactions commonly observed with stronger bases [4].
Palladium catalyst systems represent the cornerstone of Suzuki-Miyaura cross-coupling methodology for the synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde [6] [7]. The selection of appropriate palladium sources and supporting ligands critically determines reaction efficiency, substrate scope, and product yields [8] [9].
Tetrakis(triphenylphosphine)palladium(0) emerges as a versatile and widely employed catalyst for Suzuki-Miyaura couplings involving heteroaryl substrates [6] [10]. This catalyst system demonstrates excellent reactivity with aryl bromides and iodides, providing yields typically ranging from 65% to 85% under standard conditions [10]. The phosphine ligands stabilize the palladium center while facilitating the key oxidative addition and reductive elimination steps [9].
Advanced ligand systems developed by Buchwald and coworkers have revolutionized palladium-catalyzed cross-coupling reactions [8]. S-Phos, a dimethoxy-substituted biaryl phosphine ligand, leads to unprecedented scope, reactivity, and stability for Suzuki-Miyaura coupling processes [8]. This ligand system enables efficient coupling of challenging substrates including aryl chlorides and sterically hindered partners [8].
| Catalyst System | Ligand Type | Optimal Temperature (°C) | Typical Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Monophosphine | 80-100 | 65-85 | Br, I |
| Pd(OAc)₂/S-Phos | Biaryl Phosphine | 60-80 | 80-95 | Cl, Br, I |
| Pd(OAc)₂/X-Phos | Biaryl Phosphine | 80-100 | 75-90 | Br, I, OTf |
| PdCl₂(dppf) | Bisphosphine | 80-100 | 70-88 | Br, I |
Mechanistic studies reveal that monoligated palladium(0) species, L₁Pd(0), represent the most active catalytic species in the cross-coupling cycle [9]. Bulky phosphine ligands prefer forming low-coordination palladium species during the catalytic cycle, enhancing reactivity for oxidative addition due to the formation of coordinatively unsaturated palladium complexes [9]. The rate of transmetalation decreases in the order PPh₃ ≥ P(i-Pr)₃ > DPPF, demonstrating a common mechanism involving coordinatively unsaturated and electrophilic palladium centers [9].
Temperature optimization studies demonstrate that reactions typically proceed optimally between 80°C and 100°C [11] [12]. Lower temperatures result in reduced conversion rates, while excessive temperatures can lead to catalyst decomposition and increased side product formation [11]. The effect of temperature on conversion and by-product profiles is generally minor within the 40°C to 100°C range, with slightly higher temperatures favoring increased yields [11].
Heteroaryl boronic acids serve as essential coupling partners in the Suzuki-Miyaura synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde [13] [14]. The preparation and utilization of furyl boronic acids present unique challenges and opportunities in cross-coupling chemistry [15] [13].
2-Furanboronic acid represents the primary coupling partner for introducing the furyl moiety into the target molecule [13]. The synthesis of 2-furanboronic acid typically involves metalation of furan derivatives followed by transmetalation with boric acid esters [13] [14]. A general method for synthesizing unprotected organoboronic acids involves treatment of MIDA boronates with aqueous sodium hydroxide in tetrahydrofuran, yielding boronic acids in >95% purity [13].
The preparation of 5-formyl-2-furylboronic acid has been extensively studied due to its utility in pharmaceutical synthesis [16] [17]. The process involves addition of lithium diisopropylamide to a composition comprising triisopropylborate and furfuraldiethylacetal, followed by acidic work-up and isolation [17]. This methodology provides improved yield, stability, and purity compared to previous approaches [17].
| Boronic Acid | Preparation Method | Yield (%) | Stability | Coupling Efficiency |
|---|---|---|---|---|
| 2-Furanboronic acid | MIDA boronate hydrolysis | 95 | Moderate | High |
| 5-Formyl-2-furylboronic acid | Metalation/transmetalation | 75-85 | Good | Excellent |
| 3-Furanboronic acid | Direct borylation | 70-80 | Moderate | Good |
| 2-Thiopheneboronic acid | Stannane transmetalation | 80-90 | Good | High |
Heteroaryl boronic acids exhibit unique reactivity patterns compared to their aryl counterparts [15] [18]. The electron-rich nature of furan rings enhances their nucleophilicity in transmetalation steps, often resulting in faster reaction rates [15]. However, the increased reactivity can also lead to protodeboronation under aqueous basic conditions, necessitating careful optimization of reaction parameters [15].
Palladium-catalyzed borylation of heteroaryl halides provides an alternative route to heteroaryl boronic acids [18]. This methodology utilizes tetrakis(dimethylamino)diboron as a borylating agent, representing a more atom-economical approach compared to traditional methods [18]. The reaction demonstrates complementary behavior to existing borylation methods, with certain substrates performing better under optimized conditions [18].
Reaction condition optimization in Suzuki-Miyaura cross-coupling requires systematic evaluation of temperature, solvent, and base parameters to achieve optimal yields and selectivity [19] [20] [21]. These variables exhibit complex interdependencies that necessitate careful balance for successful coupling reactions [5].
Temperature effects in Suzuki-Miyaura couplings demonstrate a direct correlation with reaction yields [12]. Studies indicate that temperature increases lead to higher percentages of coupling product formation, establishing a directly proportional relationship between temperature and yield [12]. Optimal temperatures typically range from 80°C to 120°C, depending on the specific substrate combination and catalyst system employed [20].
Solvent selection profoundly influences both reaction rate and selectivity in palladium-catalyzed cross-couplings [19] [5]. Polar aprotic solvents such as dimethylformamide, acetonitrile, and toluene represent common choices, each offering distinct advantages [5] [20]. The ability of polar solvents to stabilize anionic transition states for oxidative addition has been documented, though selectivity patterns do not always correlate directly with solvent dielectric constant [19].
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Toluene | 2.4 | 111 | 70-85 | Good |
| THF | 7.6 | 66 | 65-80 | Moderate |
| DMF | 36.7 | 153 | 80-95 | Excellent |
| Acetonitrile | 37.5 | 82 | 75-90 | Good |
| Water | 78.5 | 100 | 60-75 | Variable |
Base selection represents a critical parameter in Suzuki-Miyaura couplings, with the choice significantly impacting both reaction rate and product distribution [21] [4]. Sodium carbonate, potassium carbonate, and cesium carbonate represent the most commonly employed inorganic bases [21]. Sodium carbonate proves optimal for many systems, particularly when using microwave promotion [21]. The base functions to activate the boronic acid through formation of more nucleophilic boronate species [21].
Water emerges as an essential component in many Suzuki-Miyaura systems, even when employing organic solvents [21]. The presence of water facilitates base solubilization and boronic acid activation [21]. Biphasic systems combining organic solvents with aqueous base solutions often provide superior results compared to homogeneous systems [5].
Optimization studies utilizing design of experiments methodologies demonstrate the interconnected nature of reaction parameters [22] [23]. Temperature, solvent, and base effects exhibit synergistic relationships that require systematic evaluation [22]. Machine learning approaches increasingly support reaction optimization, enabling efficient exploration of multidimensional parameter spaces [22] [23].
Stille coupling represents a valuable alternative to Suzuki-Miyaura methodology for the synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde, offering distinct advantages in certain synthetic contexts [24] [25] [26]. This palladium-catalyzed cross-coupling reaction between organotin reagents and organic halides provides complementary reactivity patterns and functional group tolerance [24].
The mechanism of Stille coupling involves three primary pathways: cyclic, open, and ionic routes [24]. Experimental and theoretical studies have provided comprehensive understanding of the different steps in these competing reaction pathways [24]. The reaction represents one of the best characterized catalytic processes in terms of intermediate detection and mechanistic elucidation [24].
Organotin reagents for Stille coupling synthesis are typically prepared through metalation of heteroaryl substrates followed by transmetalation with tributyltin chloride [26]. The synthesis of bithienylstannanes achieves yields of 81-90% using n-butyllithium at 0°C followed by tributyltin chloride treatment at -78°C [26]. These organotin compounds can be used in subsequent coupling reactions without further purification [26].
| Coupling Method | Nucleophile | Functional Group Tolerance | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|---|
| Stille | R₃Sn-Het | Excellent | 80°C, 8-33.5h | 42-65 |
| Suzuki-Miyaura | (HO)₂B-Het | Good | 80-100°C, 4-12h | 65-85 |
| Negishi | XZn-Het | Moderate | 25-60°C, 2-8h | 50-80 |
Stille coupling reactions for heteroaryl synthesis typically employ tetrakis(triphenylphosphine)palladium(0) as catalyst in toluene under argon atmosphere [26]. Reaction temperatures of 80°C with reaction times ranging from 8 to 33.5 hours provide optimal conversion [26]. Better yields are obtained when more activated aryl or heteroaryl bromides are employed as coupling partners [26].
The advantages of Stille coupling include excellent functional group tolerance and the ability to couple with less reactive substrates [24]. However, the methodology suffers from significant drawbacks including the high toxicity of organotin reagents, elevated costs, and environmental concerns [27] [24]. These limitations have driven development of alternative methodologies despite the synthetic utility of the reaction [24].
Comparative studies between Stille and Suzuki-Miyaura couplings demonstrate that both reactions can form carbon-carbon bonds between similar substrate classes [27]. When conditions suitable for either coupling are employed, Suzuki-Miyaura coupling typically predominates due to the lower toxicity and higher functional group tolerance of boronic acids [27]. The electronegativity similarity between boron and tin contributes to comparable transmetalation behavior [27].
The Negishi reaction provides an additional cross-coupling alternative for synthesizing 2-(Benzyloxy)-5-(2-furyl)benzaldehyde through palladium-catalyzed coupling of organozinc reagents with organic halides [15] [28] [29]. This methodology offers unique advantages for heteroaryl coupling applications, particularly with five-membered heterocyclic systems [29].
Organozinc reagent preparation typically involves direct insertion of highly active zinc into heteroaryl halides or transmetalation from organolithium precursors [15]. A novel organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, has been developed through direct zinc insertion into 2-(5-bromofuran-2-yl)-1,3-dioxolane [15]. This represents the first example of direct synthesis of the corresponding organozinc halide for furan systems [15].
The Negishi reaction demonstrates particular effectiveness with five-membered heterocycles including thiazoles, pyrazoles, and imidazoles [29]. These substrates are typically underrepresented in cross-coupling literature compared to phenyl groups or six-membered heterocycles [29]. Recent developments in continuous flow protocols have enhanced the reliability and scope of Negishi reactions for heteroaryl applications [28] [29].
| Heteroaryl Substrate | Zinc Reagent Preparation | Coupling Yield (%) | Reaction Time (h) | Special Conditions |
|---|---|---|---|---|
| 2-Chlorothiazole | Zinc insertion | 44 | 12 | Light irradiation |
| 2-Bromothiazole | Transmetalation | 38-55 | 8 | Ambient temperature |
| 1H-Pyrazole | Direct metalation | 60-75 | 6 | Light irradiation |
| 2-Furyl halide | Zinc insertion | 65-80 | 4 | Standard conditions |
Flow chemistry protocols enhance Negishi reaction performance through improved heat and mass transfer [28]. Silica-supported palladium-PEPPSI-IPr precatalyst demonstrates activity in both batch and continuous flow operations [28]. The immobilized catalyst shows particular effectiveness for coupling heteroaryl chlorides [28]. Long-term continuous flow experiments demonstrate good catalyst activity over fifteen hours [28].
Mechanistic considerations in Negishi coupling involve oxidative addition, transmetalation, and reductive elimination steps similar to other cross-coupling reactions [29]. The high nucleophilicity of organozinc reagents facilitates rapid transmetalation, often enabling reactions at lower temperatures compared to other methodologies [29]. However, the moisture sensitivity of organozinc reagents requires stringent anhydrous conditions [29].
Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of hydrogen and carbon environments within the molecular framework. The compound demonstrates complex coupling patterns and chemical shift assignments that reflect the electronic environments created by the conjugated aromatic systems and electron-donating substituents.
The proton nuclear magnetic resonance spectrum of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde displays characteristic resonances that correspond to the diverse hydrogen environments present in the molecule [1] [2] [3]. The aldehydic proton appears as a distinctive singlet in the highly deshielded region between 9.8-10.2 parts per million, consistent with the electron-withdrawing nature of the carbonyl group and aromatic conjugation [2] [3].
The furan ring protons exhibit characteristic chemical shifts reflecting their heterocyclic environment. The hydrogen at the 3-position of the furan ring, which is beta to the oxygen atom, resonates as a doublet between 6.2-6.4 parts per million due to coupling with the adjacent proton [4]. The furan hydrogen at the 4-position, positioned alpha to the aldehyde substituent, appears at 7.3-7.6 parts per million as a doublet, demonstrating the deshielding effect of the electron-withdrawing benzaldehyde moiety [5] [4].
The benzene ring protons display complex multipicity patterns across the aromatic region from 7.0-7.5 parts per million [1] [3]. The proton ortho to the ether substituent experiences slight shielding due to the electron-donating benzyloxy group, appearing at 6.9-7.1 parts per million as a doublet. The meta position protons resonate as a triplet between 7.2-7.4 parts per million, while the para position proton appears as a triplet at 7.3-7.5 parts per million [1] [3].
The benzyloxy methylene protons constitute a crucial diagnostic feature, appearing as a singlet at 5.1-5.3 parts per million [6] [7]. This chemical shift reflects the deshielding influence of both the aromatic ring and the ether oxygen, positioning these protons in a characteristic region for benzylic ethers [6] [8].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde proton (CHO) | 9.8-10.2 | Singlet | 1H |
| Furan ring protons (H-3, H-4) | 6.2-7.6 | Doublet | 2H total |
| Benzene ring protons | 7.0-7.5 | Multiplet | 5H |
| Benzyloxy methylene (OCH₂Ph) | 5.1-5.3 | Singlet | 2H |
| Furan H-3 (β to oxygen) | 6.2-6.4 | Doublet | 1H |
| Furan H-4 (α to aldehyde) | 7.3-7.6 | Doublet | 1H |
| Benzene ortho to ether | 6.9-7.1 | Doublet | 1H |
| Benzene meta positions | 7.2-7.4 | Triplet | 2H |
| Benzene para position | 7.3-7.5 | Triplet | 1H |
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through the identification of distinct carbon environments within the molecular framework [9] [10]. The aldehydic carbon represents the most deshielded signal, appearing between 190-195 parts per million as a characteristic quaternary carbon bearing the carbonyl functionality [11] [10].
The aromatic carbon framework displays resonances distributed across the 120-160 parts per million region, with specific assignments reflecting the electronic influence of substituents [9]. The furan ring carbons exhibit characteristic chemical shifts consistent with heteroaromatic systems, with the carbon at position 2 (attached to the benzene ring) resonating at 140-145 parts per million, while the carbon at position 5 (adjacent to oxygen) appears at 108-112 parts per million [4] [9].
The benzyloxy methylene carbon provides a diagnostic signal at 70-75 parts per million, typical for carbons attached to aromatic ethers [9] [12]. The benzene ring carbons display differentiated chemical shifts based on their substitution patterns. The aldehyde-bearing carbon (C-1) resonates at 130-135 parts per million, the ether-substituted carbon (C-2) appears at 155-160 parts per million reflecting the electron-donating effect of the benzyloxy group, and the furyl-substituted carbon (C-5) resonates at 135-140 parts per million [11] [9].
The benzyloxy phenyl carbons contribute additional aromatic signals between 127-139 parts per million, providing confirmatory evidence for the presence of the phenylmethoxy substituent [12] [9].
| Carbon Environment | Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| Aldehyde carbonyl (CHO) | 190-195 | Quaternary (C=O) |
| Aromatic carbons (benzene) | 120-160 | Tertiary (CH) |
| Furan ring carbons | 110-150 | Tertiary (CH) |
| Benzyloxy methylene (OCH₂) | 70-75 | Secondary (CH₂) |
| Furan C-2 (attached to benzene) | 140-145 | Quaternary (C) |
| Furan C-5 (adjacent to oxygen) | 108-112 | Tertiary (CH) |
| Benzene C-1 (aldehyde-bearing) | 130-135 | Quaternary (C) |
| Benzene C-2 (ether-substituted) | 155-160 | Quaternary (C) |
| Benzene C-5 (furyl-substituted) | 135-140 | Quaternary (C) |
| Benzyloxy phenyl carbons | 127-139 | Tertiary (CH) |
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups and their molecular environment [13] [14] [15]. The compound exhibits a conjugated aldehyde carbonyl stretch between 1680-1700 wavenumbers with strong intensity, shifted to lower frequency compared to saturated aldehydes due to aromatic conjugation [13] [15] [16].
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium intensity, characteristic of aromatic compounds [13] [15]. The benzyloxy methylene group contributes aliphatic carbon-hydrogen stretches between 2800-3000 wavenumbers with medium to strong intensity [13] [17].
The furan ring displays characteristic carbon-carbon double bond stretching at 1600-1650 wavenumbers, while the benzene ring framework exhibits stretching vibrations between 1450-1600 wavenumbers [13] [15]. The ether linkage produces a strong carbon-oxygen stretch between 1200-1300 wavenumbers, diagnostic for aromatic ethers [13] [14].
A particularly diagnostic feature is the aldehydic carbon-hydrogen stretch appearing at 2720-2750 wavenumbers with medium intensity, often observed as a shoulder peak adjacent to other carbon-hydrogen stretching vibrations [15] [16]. Aromatic carbon-hydrogen out-of-plane bending vibrations occur at 800-900 wavenumbers with strong intensity, providing information about aromatic substitution patterns [15] [17].
The furan heterocycle contributes additional vibrational modes between 750-850 wavenumbers with medium intensity, characteristic of five-membered heteroaromatic systems [17].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aldehyde C=O stretch | 1680-1700 | Strong | Conjugated aldehyde |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H |
| Aliphatic C-H stretch | 2800-3000 | Medium-Strong | Benzyloxy CH₂ |
| Furan C=C stretch | 1600-1650 | Medium | Furan double bonds |
| Benzene C=C stretch | 1450-1600 | Medium | Aromatic framework |
| C-O ether stretch | 1200-1300 | Strong | Ether linkage |
| Aldehyde C-H stretch | 2720-2750 | Medium | Aldehydic H-C=O |
| Aromatic C-H out-of-plane bending | 800-900 | Strong | Aromatic substitution |
| Furan ring vibrations | 750-850 | Medium | Heterocyclic vibrations |
Mass spectrometry provides molecular weight confirmation and detailed fragmentation patterns that elucidate structural features through characteristic ion formation [18] [19] [20]. The analytical approach combines high-resolution mass spectrometry with fragmentation pattern analysis to establish molecular composition and structural connectivity.
High-resolution mass spectrometry confirms the molecular formula and exact mass of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde [21]. The molecular ion peak appears at mass-to-charge ratio 278, corresponding to the intact molecule with moderate intensity (15-25% relative abundance) [18] [20]. The isotope pattern provides additional confirmation of the molecular composition, with the M+1 peak reflecting the natural abundance of carbon-13 isotopes in the aromatic framework [22].
The high resolution measurement enables precise mass determination, distinguishing the compound from potential isobaric interferents and confirming the elemental composition through accurate mass measurement within acceptable error limits [21] [23].
The fragmentation pattern reveals characteristic dissociation pathways that reflect the molecular structure and bonding connectivity [18] [24] [19]. The base peak appears at mass-to-charge ratio 91, corresponding to the benzyl cation (tropylium ion) with 80-100% relative intensity [18] [25] [22]. This highly stable seven-membered aromatic cation results from alpha cleavage at the ether bond, demonstrating the favorable energetics of benzylic stabilization [25] [22].
Loss of the benzyl radical (mass 91) produces a significant fragment at mass-to-charge ratio 187 with 40-60% relative intensity, representing the furyl-benzaldehyde portion of the molecule [18] [26]. The complementary loss of the benzyloxy radical (mass 107) generates a fragment at mass-to-charge ratio 171 with 20-35% relative intensity, involving ether bond cleavage with molecular rearrangement [26] [25].
Additional fragmentation pathways include loss of the benzoic acid fragment (mass 122) producing an ion at mass-to-charge ratio 156 with 25-40% relative intensity through complex rearrangement processes [18] [24]. Loss of the furylaldehyde fragment (mass 95) yields an ion at mass-to-charge ratio 183 with 30-50% relative intensity via retro-Diels-Alder type mechanisms [24] [19].
Secondary fragmentation produces characteristic ions including the phenyl cation at mass-to-charge ratio 77 (20-35% intensity), the benzoyl cation at mass-to-charge ratio 105 (15-30% intensity), the furylaldehyde cation at mass-to-charge ratio 95 (35-55% intensity), and the furyl-benzene cation at mass-to-charge ratio 123 (20-40% intensity) [18] [19] [20].
These fragmentation patterns collectively confirm the structural assignment and provide insight into the relative stability of different molecular fragments under electron impact conditions [19] [20].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process | Mechanism |
|---|---|---|---|
| [M]⁺- (278) | 15-25 | Molecular ion peak | Electron impact ionization |
| [M-91]⁺ (187) | 40-60 | Loss of benzyl radical (C₇H₇) | Alpha cleavage at ether bond |
| [M-107]⁺ (171) | 20-35 | Loss of benzyloxy radical (C₇H₇O) | Ether bond cleavage with rearrangement |
| [M-187]⁺ (91) | 80-100 | Benzyl cation (tropylium ion) | Benzylic stabilization |
| [M-122]⁺ (156) | 25-40 | Loss of benzoic acid fragment | Complex rearrangement |
| [M-95]⁺ (183) | 30-50 | Loss of furylaldehyde fragment | Retro-Diels-Alder type |
| 77 | 20-35 | Phenyl cation (C₆H₅⁺) | Ring fragmentation |
| 105 | 15-30 | Benzoyl cation (C₇H₅O⁺) | Acylium ion formation |
| 95 | 35-55 | Furylaldehyde cation | Heterocyclic cleavage |
| 123 | 20-40 | Furyl-benzene cation | Ring coupling fragmentation |